An In-depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Amino-2-methoxypyrimidin-4-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-2-methoxypyrimidin-4-ol (CAS RN: 52386-29-5), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available experimental and computational data on its structure, physicochemical characteristics, and spectral properties. Furthermore, it delves into the critical aspect of tautomerism inherent to its molecular framework, discusses potential synthetic routes and reactivity, and outlines its relevance as a scaffold in drug discovery. Due to the limited availability of extensive experimental data for this specific molecule, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource for researchers.
Introduction
6-Amino-2-methoxypyrimidin-4-ol, a substituted pyrimidine, belongs to a class of heterocyclic compounds that are of paramount importance in the field of medicinal chemistry. The pyrimidine nucleus is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The strategic placement of amino, methoxy, and hydroxyl functional groups on the pyrimidine ring of 6-Amino-2-methoxypyrimidin-4-ol imparts a unique electronic and steric profile, making it an attractive starting material for the synthesis of novel drug candidates.
This guide aims to provide a detailed technical resource for scientists working with or considering the use of 6-Amino-2-methoxypyrimidin-4-ol. It will meticulously detail its known properties, offer insights into its chemical behavior, and provide a framework for its potential applications, particularly in the realm of drug development.
Molecular Structure and Tautomerism
The structural representation of 6-Amino-2-methoxypyrimidin-4-ol is fundamental to understanding its chemical behavior. Its molecular formula is C₅H₇N₃O₂.[2]
Tautomeric Forms
A critical aspect of the chemistry of 6-Amino-2-methoxypyrimidin-4-ol is its existence in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is crucial as different tautomers can exhibit distinct physicochemical properties and biological activities. For this molecule, two primary types of tautomerism are at play: keto-enol and amino-imino tautomerism.
The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature. While the 4-hydroxy form is depicted, the 4-keto tautomer (6-amino-2-methoxy-4(3H)-pyrimidinone) is also a significant contributor to the overall equilibrium.[2] Similarly, the 6-amino group can exist in equilibrium with its 6-imino tautomer. It is generally observed in related systems that the keto and amino forms are predominant under physiological conditions.
Diagram: Tautomeric Equilibria of 6-Amino-2-methoxypyrimidin-4-ol
Caption: Major tautomeric forms of 6-Amino-2-methoxypyrimidin-4-ol.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is essential for its application in research and development. The data presented here is a consolidation of available information, with a clear distinction between experimental and computed values.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | [2] |
| Molecular Weight | 141.13 g/mol | [2][3] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not available | |
| Boiling Point | 226.8°C at 760 mmHg (Predicted) | [4] |
| Solubility | Not experimentally determined. Expected to have some solubility in polar organic solvents like DMSO and DMF based on its structure and the properties of related compounds. | Inferred |
| pKa | Not experimentally determined. The presence of both acidic (hydroxyl) and basic (amino and pyrimidine nitrogens) groups suggests amphoteric character. | Inferred |
Computed Properties (from PubChem CID 1532133 for a tautomer): [3]
| Property | Value |
| XLogP3 | -1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Exact Mass | 141.053826475 |
| Topological Polar Surface Area | 76.7 Ų |
Expertise & Experience Insights: The negative XLogP3 value suggests that the compound is likely to be hydrophilic. The presence of multiple hydrogen bond donors and acceptors indicates a high potential for intermolecular interactions, which could influence its melting point and solubility in protic solvents. The topological polar surface area (TPSA) is within a range often associated with good oral bioavailability in drug candidates.
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the amino group protons (a broad singlet), and the proton on the pyrimidine ring (a singlet). The chemical shifts will be dependent on the solvent and the predominant tautomeric form.
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¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the carbons in the molecule. The chemical shifts of the ring carbons will be indicative of the electronic environment within the heterocyclic system.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3100-3500 cm⁻¹), C=O stretching of the keto tautomer (around 1650-1700 cm⁻¹), O-H stretching of the enol tautomer, and C-O stretching of the methoxy group.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.13 g/mol ). Fragmentation patterns would be dependent on the ionization method used and can provide further structural information.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted pyrimidines can be achieved through various well-established methods in organic chemistry. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. For 6-Amino-2-methoxypyrimidin-4-ol, a plausible synthetic route could involve the cyclocondensation of an appropriate β-ketoester with O-methylisourea.
Diagram: General Synthetic Strategy for Pyrimidine Ring Formation
Caption: A plausible synthetic pathway to 6-Amino-2-methoxypyrimidin-4-ol.
Chemical Reactivity
The reactivity of 6-Amino-2-methoxypyrimidin-4-ol is dictated by its functional groups:
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Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also participate in the formation of Schiff bases.
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Hydroxyl Group: The hydroxyl group (in the enol tautomer) can be alkylated or acylated. It can also be converted to a leaving group for subsequent nucleophilic substitution reactions.
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Pyrimidine Ring: The pyrimidine ring itself can undergo electrophilic substitution, although the electron-donating amino and methoxy groups will influence the regioselectivity of such reactions. The ring nitrogens are basic and can be protonated or alkylated.
Applications in Drug Discovery and Medicinal Chemistry
The 6-Amino-2-methoxypyrimidin-4-ol scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. Its structural similarity to endogenous purines and pyrimidines makes it a prime candidate for the development of enzyme inhibitors, particularly kinase inhibitors, which are a major class of anticancer drugs.[5] The functional groups on the molecule provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Potential therapeutic areas where derivatives of this scaffold could be explored include:
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Oncology: As kinase inhibitors or antimetabolites.[1]
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Virology: As inhibitors of viral polymerases or other essential viral enzymes.
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Immunology: As modulators of immune responses.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][4][6]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4][6]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
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Toxicity: While specific toxicity data is unavailable, related compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[2][4][6]
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
6-Amino-2-methoxypyrimidin-4-ol is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific molecule, this technical guide has provided a thorough overview of its known and predicted properties by drawing upon available data and information from closely related analogues. The discussion of its tautomerism, potential synthetic pathways, and reactivity offers a solid foundation for researchers. As the interest in novel pyrimidine-based therapeutics continues to grow, a deeper experimental characterization of 6-Amino-2-methoxypyrimidin-4-ol will be invaluable to the scientific community.
References
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Matrix Fine Chemicals. (n.d.). 6-AMINO-2-METHOXYPYRIMIDIN-4-OL. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-hydroxy-6-methoxypyrimidine. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
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ResearchGate. (2022). Enchant O-H⋅⋅⋅O interactions in hydrated 6-amino-2-methoxypyrimidin-4(3H) resembles as water flow in the channel: Crystallographic and theoretical investigations. Retrieved from [Link]
Figure 1. Tautomeric equilibrium of 6-Amino-2-methoxypyrimidin-4-ol, favoring the more stable 2-Amino-6-methoxy-1(H)-pyrimidin-4-one form.
Figure 1. Chemical structures of 6-aminouracil (left) and 6-amino-2-methoxypyrimidin-4-ol (right).
